molecular formula C10H8FNO B12113422 6-Fluoro-8-methylquinolin-4-ol

6-Fluoro-8-methylquinolin-4-ol

Cat. No.: B12113422
M. Wt: 177.17 g/mol
InChI Key: APTLHGMXAYJXDI-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinolin-4-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinolin-4-ol typically involves the introduction of fluorine and methyl groups into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-fluoro-4-hydroxyquinoline with methylating agents can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

6-Fluoro-8-methylquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinolin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinolin-4-ol: Another fluorinated quinoline derivative with similar biological activities.

    8-Methylquinolin-4-ol: Lacks the fluorine atom but shares the methyl group and quinoline core structure.

    6-Methylquinolin-4-ol: Similar structure but without the fluorine atom

Uniqueness

6-Fluoro-8-methylquinolin-4-ol is unique due to the presence of both fluorine and methyl groups, which can enhance its biological activity and chemical stability. The fluorine atom increases the compound’s lipophilicity and ability to penetrate cell membranes, while the methyl group can influence its binding affinity to molecular targets .

Properties

IUPAC Name

6-fluoro-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTLHGMXAYJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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